molecular formula C₁₄H₂₀O₁₀ B016939 (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate CAS No. 90366-30-6

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

Cat. No. B016939
CAS RN: 90366-30-6
M. Wt: 348.3 g/mol
InChI Key: ZQLBHQSQMQLFBM-UHFFFAOYSA-N
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Description

“(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate” is a chemical compound with the molecular formula C14H20O10 . It has a molecular weight of 348.30 g/mol . The compound has a complex structure with multiple acetyl and hydroxyl groups attached to a cyclohexyl ring .


Physical And Chemical Properties Analysis

“(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate” has a molecular weight of 348.30 g/mol . It has a computed XLogP3-AA value of -1.4, indicating its solubility characteristics . The compound has 2 hydrogen bond donors and 10 hydrogen bond acceptors . It also has a topological polar surface area of 146 Ų .

Scientific Research Applications

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for environmental remediation highlights the importance of chemical compounds with acetyl groups in treating pollutants. For instance, studies on the degradation of acetaminophen by AOPs provide insights into the pathways, by-products, biotoxicity, and theoretical calculations relevant to similar acetylated compounds. These processes are crucial for breaking down recalcitrant compounds in the environment, suggesting a potential application area for "(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate" in environmental chemistry and pollution control (Qutob et al., 2022).

Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene to various industrially relevant products, such as ketone-alcohol (KA) oil, highlights the significance of catalysts and reaction conditions in producing valuable chemical intermediates. These findings suggest potential applications for acetylated cyclohexyl compounds in synthesizing intermediates for the nylon and plastic industries, which could involve "(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate" as a precursor or a catalyst (Cao et al., 2018).

Microbial Electrosynthesis

Microbial electrosynthesis (MES) research, aiming at converting CO2 into value-added chemicals like acetate, underscores the growing interest in sustainable chemical production processes. This area could be relevant for exploring the use of "(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate" in biotechnological applications or as a model compound for studying the electrochemical conversion of organic substrates (Jiang & Zeng, 2018).

Thermal Energy Storage

The investigation into sodium acetate trihydrate (SAT) for flexible thermal energy storage showcases the utility of acetate compounds in energy systems. Given the high energy density and supercooling properties of SAT, related acetate compounds like "(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate" might find applications in energy storage solutions, indicating the broader relevance of acetate derivatives in renewable energy technologies (Wang et al., 2021).

Degradation of Cellulose Acetate-Based Materials

Research on the degradation of cellulose acetate-based materials, focusing on environmental persistence and degradation mechanisms, offers insights into the biodegradability and environmental impact of acetate polymers. This area of study could be relevant for assessing the environmental behavior and degradation potential of "(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate" and similar compounds, with implications for materials science and environmental sustainability (Puls et al., 2011).

properties

IUPAC Name

(2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLBHQSQMQLFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313357
Record name 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

CAS RN

90366-30-6
Record name NSC269405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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